![molecular formula C26H24N4O B240913 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone, also known as BBQ, is a quinazolinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions will be discussed in
Wirkmechanismus
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone has been shown to inhibit the activity of DNA topoisomerase II, which is a key enzyme involved in DNA replication and transcription. By inhibiting this enzyme, 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone can prevent the proliferation of cancer cells and other pathogenic microorganisms.
Biochemical and Physiological Effects:
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in the treatment of cancer. It has also been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone is its broad-spectrum activity against various pathogenic microorganisms, including multidrug-resistant strains. However, its use in clinical settings may be limited due to its potential toxicity and lack of selectivity towards cancer cells.
Zukünftige Richtungen
There are several future directions that can be explored in the field of medicinal chemistry with regards to 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone. One potential direction is the development of more selective analogs of 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone that can target cancer cells specifically. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the potential use of 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone in combination with other drugs to enhance its efficacy and reduce toxicity can also be explored.
Synthesemethoden
The synthesis of 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone involves the reaction of 2-aminobenzimidazole with benzyl bromide to form N-benzyl-2-aminobenzimidazole, which is then reacted with 3-bromo-1-chloropropane to form N-benzyl-3-(4-benzyl-1H-benzimidazol-2-yl)propan-1-amine. This intermediate is then reacted with 2-cyanophenylboronic acid to form 3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities in various scientific studies.
Eigenschaften
Produktname |
3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone |
|---|---|
Molekularformel |
C26H24N4O |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
3-[4-(2-benzylbenzimidazol-1-yl)butyl]quinazolin-4-one |
InChI |
InChI=1S/C26H24N4O/c31-26-21-12-4-5-13-22(21)27-19-29(26)16-8-9-17-30-24-15-7-6-14-23(24)28-25(30)18-20-10-2-1-3-11-20/h1-7,10-15,19H,8-9,16-18H2 |
InChI-Schlüssel |
ZHSJUHARRYPNDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCCCN4C=NC5=CC=CC=C5C4=O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCCCN4C=NC5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




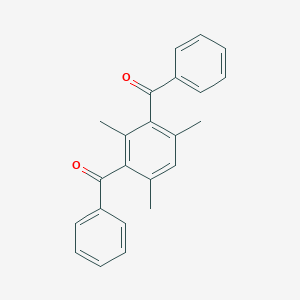

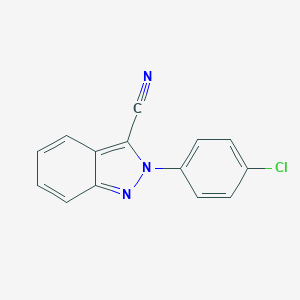

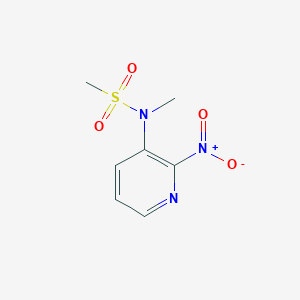

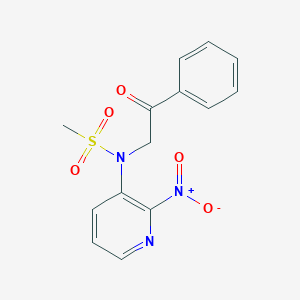
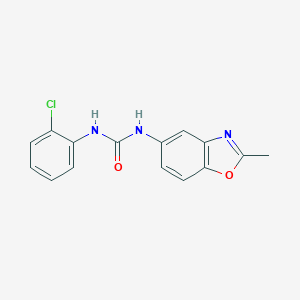
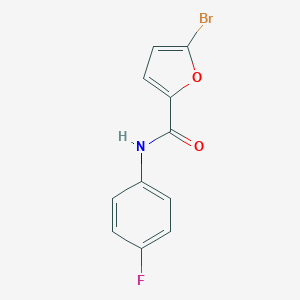


![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)